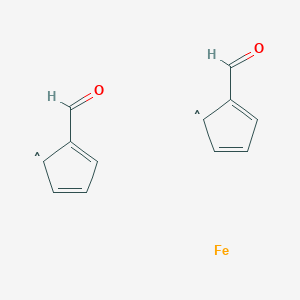

1,1\'-Ferrocenedicarboxaldehyde

Description

BenchChem offers high-quality 1,1\'-Ferrocenedicarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1\'-Ferrocenedicarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAPEJKOIJWBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C(=C1)C=O.C1=C[CH]C(=C1)C=O.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 1,1'-ferrocenedicarboxaldehyde vs ferrocenecarboxaldehyde

Structural Architecture, Synthetic Divergence, and Electrochemical Profiling

Executive Summary

In the realm of bioorganometallic chemistry, the distinction between ferrocenecarboxaldehyde (FcCHO) and 1,1'-ferrocenedicarboxaldehyde (fc(CHO)₂) is not merely structural—it is a fundamental divergence in electronic communication, synthetic accessibility, and reactivity profiles.

While FcCHO serves as the standard "bench" precursor for introducing redox-active motifs into organic scaffolds, fc(CHO)₂ represents a bifunctional linker allowing for the construction of supramolecular assemblies and symmetric bidentate ligands. This guide dissects the critical differences between these two congeners, providing a validated roadmap for their synthesis, characterization, and application in high-fidelity research.

Part 1: Structural & Electronic Architecture[1]

Geometric Configuration

The primary distinction lies in the substitution pattern of the cyclopentadienyl (Cp) rings.

-

Ferrocenecarboxaldehyde (Pseudo-C2v): Contains one formyl group on a single Cp ring.[1] The molecule retains free rotation about the Cp-Fe-Cp axis, but in the solid state, the formyl group is typically coplanar with the Cp ring to maximize

-conjugation. -

1,1'-Ferrocenedicarboxaldehyde (C2v/Cs): Contains one formyl group on each Cp ring.[1] This heteroannular substitution imposes specific conformational preferences. In the crystalline phase, the two aldehyde groups often adopt a syn-periplanar (eclipsed) conformation (1,1'-orientation) due to dipole alignment and packing forces, although the barrier to rotation in solution is low.

Electronic Communication (The "Deactivation" Effect)

Understanding the electronic nature of the formyl group (-CHO) is prerequisite to understanding the synthesis.[1]

-

Electron Withdrawing Group (EWG): The carbonyl oxygen pulls electron density from the Cp ring via induction and resonance.[1]

-

The Iron "Wire": Ferrocene is an electron-rich system.[1] However, once a single -CHO group is attached (FcCHO), the iron center becomes electron-deficient compared to the parent ferrocene. This electron deficiency is transmitted through the iron center to the unsubstituted ring, significantly deactivating it toward further electrophilic attack.

Critical Insight: This electronic deactivation is the reason why standard Vilsmeier-Haack formylation stops at the mono-aldehyde and does not produce the di-aldehyde.[1]

Part 2: Synthetic Pathways & Mechanistic Causality

The synthesis of these two compounds requires fundamentally different mechanistic approaches: Electrophilic Aromatic Substitution (EAS) vs. Directed Lithiation .[1]

Pathway A: Ferrocenecarboxaldehyde (The Vilsmeier Route)

Mechanism: Electrophilic substitution.[1] Reagents: POCl₃ / DMF (Vilsmeier Reagent).[1] Protocol Logic: The electron-rich Cp ring attacks the chloroiminium ion.[1]

-

Step 1: Generation of the electrophile (Cl-CH=NMe₂⁺).[1]

-

Step 2: Attack by ferrocene.[1]

-

Self-Limiting: Once formed, the mono-formyl ferrocene is too electron-poor to attack a second electrophile.[1]

Pathway B: 1,1'-Ferrocenedicarboxaldehyde (The Lithiation Route)

Mechanism: Deprotonation (Lithiation) followed by Nucleophilic Attack.[1] Reagents: n-Butyllithium (n-BuLi) / TMEDA / DMF.[1][3] Protocol Logic:

-

TMEDA Role: Tetramethylethylenediamine (TMEDA) is critical.[1] It breaks up n-BuLi hexamers into reactive monomers and coordinates to the Lithium, directing the second lithiation to the other ring (heteroannular) due to charge repulsion and steric directing effects.

-

Dilithioferrocene Intermediate: This species (Li-Fc-Li) is a potent nucleophile.

-

Quench: Addition of DMF (electrophile) yields the di-aldehyde after hydrolysis.[1]

Visualization of Synthetic Divergence

Figure 1: Divergent synthetic pathways.[1] Note that the Vilsmeier route dead-ends at the mono-substituted product due to electronic deactivation.

Part 3: Electrochemical Profiling & Self-Validation[1]

For researchers developing redox-active drugs (e.g., ferroquine analogues), the redox potential (

Comparative Redox Data (vs. Fc/Fc⁺)

The aldehyde group is an electron-withdrawing group (EWG) .[1] It destabilizes the oxidized state (Ferricinium, Fe³⁺), making the molecule harder to oxidize (anodic shift).

| Parameter | Ferrocene (Standard) | Ferrocenecarboxaldehyde (Mono) | 1,1'-Ferrocenedicarboxaldehyde (Di) |

| Electronic Effect | Neutral | 1x EWG (-I, -M effects) | 2x EWG (Additive withdrawing) |

| 0 (Ref) | +260 to +300 mV | +480 to +520 mV | |

| Reversibility | Reversible | Reversible | Quasi-reversible (Solvent dependent) |

| Solubility | Non-polar organic | Polar organic / Acid soluble | Polar organic |

The Self-Validating Protocol (CV Check)

Trustworthiness Check: If you synthesize 1,1'-fc(CHO)₂ but your Cyclic Voltammetry (CV) shows a peak only +280 mV shifted from Ferrocene, you have failed. You likely have the mono-aldehyde.[1] The di-aldehyde must show a shift of approximately +500 mV.[1]

Protocol:

-

Dissolve analyte (1 mM) in dry CH₂Cl₂ or MeCN.[1]

-

Add electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). -

Add internal standard: Decamethylferrocene (Fc*) or Ferrocene (if peaks don't overlap).[1]

-

Scan Rate: 100 mV/s.

-

Criteria: The

of the product must be significantly anodic relative to the mono-aldehyde.

Part 4: Experimental Protocols

Synthesis of 1,1'-Ferrocenedicarboxaldehyde

This protocol utilizes pyrophoric reagents.[1] All steps must be performed under inert atmosphere (Argon/Nitrogen).

Reagents:

-

Ferrocene (10 mmol, 1.86 g)

-

n-Butyllithium (2.5 M in hexanes, 25 mmol)[1]

-

TMEDA (Tetramethylethylenediamine, dry, 25 mmol)

-

DMF (Dimethylformamide, dry, 30 mmol)

-

Solvent: Anhydrous Hexane (or Ether)[1]

Step-by-Step Workflow:

-

Dilithiation: In a flame-dried Schlenk flask, dissolve Ferrocene in anhydrous hexane. Add TMEDA.[1][3]

-

Activation: Dropwise add n-BuLi at room temperature. Observation: The solution will turn from orange to an orange-brown precipitate (the dilithio-TMEDA adduct).[1] Stir for 4–12 hours to ensure completion.

-

Formylation: Cool the mixture to -78°C (Dry ice/Acetone bath). Add DMF dropwise.[1][3]

-

Warming: Allow the mixture to warm to room temperature overnight. The precipitate will dissolve/react.[1]

-

Hydrolysis: Carefully quench with ice-water, then neutralize with dilute HCl.

-

Extraction: Extract with CH₂Cl₂. The organic layer will be dark red.[1]

-

Purification: Column chromatography (Silica Gel).

Structural Validation (NMR)

-

FcCHO: 3 sets of peaks in the Cp region (2:2:5 integration pattern if including the unsubstituted ring, or 2:2:5 protons).

-

1,1'-fc(CHO)₂: High symmetry (

).[1]

Part 5: Applications in Drug Development[4][5]

Schiff Base Formation

Both aldehydes react with amines to form imines (Schiff bases), a cornerstone of bioorganometallic chemistry (e.g., Ferroquine).

-

Mono-aldehyde: Creates "Head-Tail" structures.[1] Used for tagging a single drug pharmacophore with a ferrocene unit.[1]

-

Di-aldehyde: Creates "Bridged" or "Gemini" structures.[1] Capable of cross-linking two receptor sites or chelating metals (if the amine contains donor groups).[1]

Figure 2: Functional utility of the di-aldehyde scaffold.

References

-

Woodward, R. B., Rosenblum, M., & Whiting, M. C. (1952). The Structure of Iron Bis-Cyclopentadienyl. Journal of the American Chemical Society, 74(13), 3458–3459. Link[1]

-

Butler, I. R. (2010).[1] The synthesis of 1,1′-bis(diphenylphosphino)ferrocene and related compounds. Inorganic Syntheses, 28, 53-57. (Describes the lithiation/TMEDA route foundation). Link[1]

-

Giot, C., et al. (2009).[1] Electrochemical and Optical Properties of Ferrocene-Based Derivatives. ChemPhysChem, 10, 2500-2508. (Redox potential comparisons). Link[1]

-

Cunningham, K. L., et al. (1994).[1] 1,1'-Ferrocenedicarboxaldehyde.[1][3][4] Acta Crystallographica Section C, 50, 1610-1612. (Crystal structure confirmation). Link

-

D'Souza, F., et al. (2019).[1] Supramolecular donor–acceptor hybrids of ferrocene. Coordination Chemistry Reviews, 387, 23-45. Link

Sources

An In-depth Technical Guide to the Redox Properties of 1,1'-Ferrocenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Ferrocene Scaffold

Since its discovery, ferrocene has captivated the scientific community with its unique "sandwich" structure and remarkable stability.[1] This organometallic compound, consisting of an iron atom nestled between two cyclopentadienyl rings, exhibits a well-behaved and reversible one-electron redox chemistry, making it an invaluable tool in electrochemistry and a versatile scaffold in medicinal chemistry and materials science.[2][3] The ability to functionalize the cyclopentadienyl rings allows for the fine-tuning of its electronic and steric properties, leading to a vast array of derivatives with tailored functionalities. Among these, 1,1'-ferrocenedicarboxaldehyde holds a special place due to the presence of two electron-withdrawing aldehyde groups, which significantly modulate its redox behavior and provide reactive handles for further chemical modifications. This guide offers a comprehensive exploration of the redox properties of 1,1'-ferrocenedicarboxaldehyde, providing both foundational understanding and practical insights for its application in research and development.

The Ferrocene Redox Couple: A Foundational Overview

The electrochemical signature of ferrocene is its reversible one-electron oxidation from the neutral ferrocene (Fc) to the ferrocenium cation (Fc⁺).[4] This process is characterized by a well-defined oxidation peak (Epa) and a corresponding reduction peak (Epc) in cyclic voltammetry (CV). The formal redox potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, is a key thermodynamic parameter that reflects the ease of this electron transfer. For unsubstituted ferrocene, this value is approximately +0.366 V versus a silver/silver chloride (Ag/AgCl) reference electrode in acetonitrile.[5] The reversibility of this process is indicated by a peak separation (ΔEp = Epa - Epc) close to the theoretical value of 59 mV for a one-electron transfer and a peak current ratio (ipa/ipc) of approximately 1.[6]

The Influence of Substituents on Ferrocene's Redox Potential

The introduction of functional groups onto the cyclopentadienyl rings profoundly influences the redox potential of the ferrocene core. This modulation is a direct consequence of the electronic nature of the substituent.[1]

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the ferrocene core, such as alkyl groups, make the iron center more electron-rich. This increased electron density facilitates the removal of an electron, resulting in a cathodic (negative) shift of the redox potential, making the ferrocene derivative easier to oxidize.[5]

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the ferrocene core, such as carbonyls, halogens, or esters, render the iron center more electron-poor.[5][7] This makes the removal of an electron more difficult, leading to an anodic (positive) shift in the redox potential.[5]

This predictable tuning of the redox potential is a cornerstone of designing ferrocene-based molecules for specific applications, such as redox-active sensors and catalysts.[1]

Redox Properties of 1,1'-Ferrocenedicarboxaldehyde: A Deeper Dive

1,1'-Ferrocenedicarboxaldehyde is a symmetrically disubstituted ferrocene derivative featuring an aldehyde group on each cyclopentadienyl ring. These aldehyde groups are potent electron-withdrawing substituents, and their presence has a significant impact on the molecule's redox behavior.

The Anodic Shift in Redox Potential

The two aldehyde groups in 1,1'-ferrocenedicarboxaldehyde synergistically withdraw electron density from the iron center. This pronounced electron-withdrawing effect makes the oxidation of the ferrocene core significantly more challenging compared to unsubstituted ferrocene. Consequently, the formal redox potential of 1,1'-ferrocenedicarboxaldehyde is shifted to a more positive (anodic) potential.

Impact on Electrochemical Reversibility

The presence of strong electron-withdrawing groups can also affect the electrochemical reversibility of the ferrocene/ferrocenium couple. Studies on disubstituted ferrocene ester and amide conjugates have shown that these compounds exhibit a barely discernible reduction wave in their cyclic voltammograms.[8] This suggests that the corresponding ferrocenium cations are less stable and may undergo subsequent chemical reactions, leading to a quasi-reversible or irreversible electrochemical process. This is a critical consideration for applications that rely on stable and reversible redox cycling.

The logical relationship between the substitution pattern and the resulting electrochemical properties can be visualized as follows:

Caption: Influence of electron-withdrawing groups on the redox potential of ferrocene.

Experimental Workflow for Electrochemical Characterization

The primary technique for investigating the redox properties of 1,1'-ferrocenedicarboxaldehyde is cyclic voltammetry (CV). A standardized protocol is crucial for obtaining reproducible and reliable data.

Step-by-Step Cyclic Voltammetry Protocol

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration (typically 1-5 mM) of 1,1'-ferrocenedicarboxaldehyde in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Add a supporting electrolyte, for example, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell.

-

Working Electrode: A glassy carbon or platinum electrode is commonly used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is a standard choice.

-

Counter Electrode: A platinum wire serves as the counter electrode.

-

-

Deoxygenation:

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan through the expected redox event of the ferrocene derivative. A typical range would be from 0 V to approximately +1.0 V vs. Ag/AgCl.

-

Set the scan rate, starting with a conventional rate of 100 mV/s.

-

Initiate the potential scan and record the resulting current.

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the formal redox potential: E1/2 = (Epa + Epc) / 2.

-

Calculate the peak separation: ΔEp = Epa - Epc.

-

Measure the anodic (ipa) and cathodic (ipc) peak currents and calculate their ratio (ipa/ipc).

-

The following diagram illustrates the typical workflow for electrochemical analysis:

Caption: Standard workflow for cyclic voltammetry analysis.

Quantitative Data Summary and Comparison

The following table summarizes the expected trends and provides literature values for relevant ferrocene derivatives to contextualize the redox properties of 1,1'-ferrocenedicarboxaldehyde.

| Compound | Substituent(s) | Formal Potential (E1/2 vs. Ag/AgCl) | Expected Reversibility | Reference |

| Ferrocene | None | ~ +0.366 V | Reversible | [5] |

| Ferrocenecarboxylic Acid | -COOH | ~ +0.602 V | Reversible | [5] |

| Methyl Ferrocenoate | -COOCH₃ | ~ +0.613 V | Reversible | [5] |

| 1,1'-Dibromoferrocene | -Br, -Br | More positive than monobromo derivative | Likely Reversible | [7] |

| 1,1'-Disubstituted Ferrocene Esters | -COOR, -COOR | ~ +0.640 V | Quasi-reversible to Irreversible | [8] |

| 1,1'-Ferrocenedicarboxaldehyde | -CHO, -CHO | Expected > +0.6 V | Likely Quasi-reversible | Inferred |

Applications and Future Directions

The distinct redox properties of 1,1'-ferrocenedicarboxaldehyde make it a valuable building block in various fields.

-

Redox-Responsive Materials: The significant shift in redox potential upon oxidation can be harnessed to create materials that change their properties in response to an electrochemical stimulus.

-

Chemosensors: The aldehyde functionalities can be derivatized with specific recognition units to create electrochemical sensors.[1] The binding of an analyte would perturb the electronic environment of the ferrocene core, leading to a detectable change in its redox potential.

-

Drug Development: The ferrocene scaffold is increasingly being incorporated into drug candidates. The redox activity of ferrocene derivatives can play a role in their mechanism of action, and the ability to tune this activity through substitution is of great interest in medicinal chemistry.

Future research will likely focus on the synthesis of novel derivatives of 1,1'-ferrocenedicarboxaldehyde to further modulate its redox properties and explore its utility in advanced applications, including catalysis and molecular electronics.

Conclusion

1,1'-Ferrocenedicarboxaldehyde represents a fascinating and highly functionalized derivative of the ferrocene family. The presence of two electron-withdrawing aldehyde groups significantly influences its redox properties, leading to a pronounced anodic shift in its formal potential and potentially affecting its electrochemical reversibility. A thorough understanding of these properties, gained through systematic electrochemical characterization, is paramount for its effective utilization in the design and development of novel materials, sensors, and therapeutic agents. This guide provides a solid foundation for researchers and scientists to explore and harness the unique redox chemistry of this versatile organometallic compound.

References

- Electrochemical Properties of Ferrocene Derivatives. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry website.

- Gomes, P. S., & Guedes da Silva, M. F. C. (1994). Redox potential and substituent effects in ferrocene derivatives: II. Journal of Organometallic Chemistry, 480(1-2), 143-153.

- Barbera, J., Elduque, A., Giménez, R., Lahoz, F. J., & Oro, L. A. (2022). Ferrocene Derivatives Functionalized with Donor/Acceptor (Hetero)Aromatic Substituents: Tuning of Redox Properties. Molecules, 27(19), 6599.

- Kubicki, M., Kodjadjibé, S., & Le Gendre, P. (2021). Synthetic, spectroscopic, structural, and electrochemical investigations of ferricenium derivatives with weakly coordinating anions: ion pairing, substituent, and solvent effects. Dalton Transactions, 50(17), 5945-5959.

- Taşkor Önel, G., Karaaslan, E. Ö., Ösken, İ., & Saygılı, N. (2022). Synthesis, electrochemical and spectroscopic properties of ferrocene-based compounds. Chemical Papers, 76(4), 2249-2257.

-

Cyclic voltametry in non-aqueous medium. (n.d.). Retrieved from [Link]

- O'Reilly, N., O'Riordan, A., O'Sullivan, C., & Arrigan, D. W. (2020). An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. Sensors, 20(18), 5326.

- Bhowmick, R., & Selegue, J. P. (2018).

- Ahrens, T. von, & Sarkar, B. (2024). 1,1′-Disubstituted Ferrocene Ligand Scaffolds Featuring Pnictogens Other than Phosphorus as Donor Sites. Molecules, 29(10), 2289.

- Milenković, D., Stanković, D. M., & Ivanović-Burmazović, I. (2017). Redox behavior and biological properties of ferrocene bearing porphyrins. Journal of Inorganic Biochemistry, 171, 56-66.

- Swarts, P. J., & Conradie, J. (2019). Electrochemical data (potential in V vs Fc/Fc + ) in DCM for c.a. 5 x 10 -4 mol dm -3 of FcCO 2 H at indicated scan rates (ν in V/s).

- Tabor, A. B., & Williams, D. E. (2006). Design and synthesis of ferrocene probe molecules for detection by electrochemical methods.

- Batterjee, S. M. (2003). The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects. Applied Organometallic Chemistry, 17(5), 291-297.

- Torriero, A. A. J. (2023).

- Tabor, A. B., & Williams, D. E. (2006). Design and Synthesis Of Ferrocene Probe Molecules for Detection by Electrochemical Methods.

- Zhang, Y., Schkölziger, J., & Fischer, A. (2023).

- Janisch, J., Ruff, A., Speiser, B., Wolff, C., & Mayer, H. A. (2011). Consistent diffusion coefficients of ferrocene in some non-aqueous solvents: Electrochemical simultaneous determination together with electrode sizes and comparison to pulse-gradient spin-echo NMR results. Electrochimica Acta, 56(28), 10565-10573.

- Tsierkezos, N. G. (2007). Cyclic Voltammetric Studies of Ferrocene in Nonaqueous Solvents in the Temperature Range from 248.15 to 298.15 K. Journal of Solution Chemistry, 36(3), 289-302.

- Tsierkezos, N. G. (2007). Cyclic Voltammetric Studies of Ferrocene in Nonaqueous Solvents in the Temperature Range from 248.15 to 298.15 K. Semantic Scholar.

- Tsierkezos, N. G. (2007).

Sources

- 1. Ferrocene-Based Electrochemical Sensors for Cations [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. posters.unh.edu [posters.unh.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic, spectroscopic, structural, and electrochemical investigations of ferricenium derivatives with weakly coordinating anions: ion pairing, subs ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01192H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 1,1'-Ferrocenedicarboxaldehyde

This guide provides a comprehensive analysis of the safety data and handling procedures for 1,1'-ferrocenedicarboxaldehyde (CAS No. 1271-48-3), a key organometallic reagent in research and development. Designed for scientists and drug development professionals, this document moves beyond a simple recitation of Safety Data Sheet (SDS) sections. Instead, it synthesizes information from multiple sources, highlights data discrepancies, and provides a practical, field-tested framework for safe laboratory operations. The core principle underpinning this guide is that a robust safety culture is built on understanding the causality behind protocols, not just their rote execution.

Introduction: The Challenge of Inconsistent Safety Data

1,1'-Ferrocenedicarboxaldehyde is a versatile building block in organometallic chemistry.[1] As a solid, reddish-brown powder, its physical form can present specific handling challenges, primarily related to dust generation.[2][3] A critical review of publicly available Safety Data Sheets reveals a significant challenge for the laboratory researcher: conflicting hazard classifications.

Some sources state that the compound has no identified physical, health, or environmental hazards at the concentrations given.[2] Conversely, other suppliers classify the material as a skin and eye irritant under the Globally Harmonized System (GHS).[1] This discrepancy does not necessarily imply error; it can arise from different data sources, purity levels, or the specific criteria used for classification by the supplier.

The Senior Scientist's Directive: When faced with conflicting safety data, the most prudent course of action is to adopt the highest indicated level of hazard. This conservative approach ensures that all safety protocols are robust enough to handle the worst-case scenario, thereby creating a self-validating system of laboratory safety. Therefore, this guide will operate under the assumption that 1,1'-ferrocenedicarboxaldehyde is, at a minimum, a skin and eye irritant and requires careful handling to avoid dust inhalation.

Section 1: A Synthesized View of Hazard Identification

To provide clarity, the hazard information from various sources is consolidated below. The presence of a hazard classification from any reputable source should trigger the corresponding safety precautions.

| Hazard Type | GHS Classification & Statements | Source Insight |

| Acute Toxicity (Oral) | Category 3; H301: Toxic if swallowed.[4] | While some SDSs do not classify it, at least one source indicates significant oral toxicity.[4] This necessitates stringent controls to prevent ingestion. |

| Skin Corrosion/Irritation | Category 2; H315: Causes skin irritation.[1][5] | Direct contact with the solid powder or solutions should be avoided. Prolonged or repeated contact may lead to dermatitis. |

| Serious Eye Damage/Irritation | Category 2A; H319: Causes serious eye irritation.[1][5] | The crystalline nature of the powder poses a significant mechanical and chemical irritation risk to the eyes. |

| Combustibility | Combustible Solid, Storage Class 11.[6][7] | While not highly flammable, it is a combustible solid.[8] As a fine powder, it has the potential to form explosive mixtures with air if dispersed in sufficient concentration near an ignition source.[3][9] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the foundation of safe chemical handling. This is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: engineering controls minimize the chemical's escape into the work environment, while PPE provides the final barrier of protection for the operator.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 1,1'-ferrocenedicarboxaldehyde powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary method to prevent inhalation of dust and to contain any potential spills.[3]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but depends on the specific task being performed. The following table and workflow diagram provide a robust framework for PPE selection.[11]

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face Protection | ANSI Z87.1 compliant safety goggles.[12] A face shield should be worn over goggles during procedures with a high splash or energetic reaction potential.[11][13] | Goggles provide a full seal to protect against fine dust and splashes.[11] Standard safety glasses are insufficient.[11] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4] | Check the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste stream. |

| Body Protection | Flame-resistant (FR) lab coat (NFPA 2112 compliant).[12] Long pants and closed-toe shoes are mandatory.[13][14] | An FR lab coat provides protection against flash fire in the unlikely event of a dust ignition. It also provides a barrier against skin contact with the chemical. |

| Respiratory Protection | For weighing or transferring powder, a NIOSH-approved N95 dust mask or higher is recommended.[6][7] | This is a crucial precaution to prevent inhalation of fine particulates. For operations where ventilation is insufficient, a higher level of respiratory protection may be required after a formal hazard assessment.[11] |

Diagram: PPE Selection Workflow

This diagram outlines the logical decision-making process for selecting appropriate PPE when working with 1,1'-ferrocenedicarboxaldehyde.

Caption: PPE selection depends on the physical form of the chemical being handled.

Section 3: Safe Handling, Storage, and Disposal

Adherence to standardized protocols is essential for mitigating risks during routine laboratory operations.

Step-by-Step Protocol for Handling Solid 1,1'-Ferrocenedicarboxaldehyde

-

Preparation: Before handling the chemical, ensure the fume hood is operational and the work area is clean. Don all required PPE as outlined in Section 2.

-

Weighing: Use a disposable weigh boat or creased weighing paper. Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust. Do not tap the container unnecessarily.

-

Transfer: If adding to a solvent, gently tap the powder into the reaction vessel. If a funnel is used, ensure it is clean and dry.

-

Post-Handling: Tightly reseal the source container.[2] Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

-

Glove Removal: Remove gloves and wash hands thoroughly with soap and water.[1]

Storage and Incompatibility

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[2][15]

-

Incompatibilities: Keep away from strong oxidizing agents.[3] Contact with such materials could lead to a vigorous or explosive reaction.

Waste Disposal

-

Classification: Waste containing 1,1'-ferrocenedicarboxaldehyde should be treated as hazardous chemical waste.[15]

-

Procedure: Collect all waste, including contaminated consumables, in a clearly labeled, sealed container. Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[14]

Section 4: Emergency Procedures - A Logical Framework

In the event of an emergency, a clear and logical response can significantly reduce harm.

Diagram: Emergency Response Decision Tree

This flowchart provides a clear path for responding to common laboratory emergencies involving 1,1'-ferrocenedicarboxaldehyde.

Caption: A logical decision tree for emergency response procedures.

First Aid Measures

The following table summarizes the recommended first-aid responses. Immediate action is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5] Get medical attention if symptoms occur.[2] |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Call a physician or poison control center immediately.[4] |

Firefighting and Spill Response

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or chemical foam.[4] Water spray can also be used to cool surrounding containers.[4]

-

Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and iron oxides.[2][16]

-

Spill Cleanup: For small spills, wear appropriate PPE, dampen the solid material with an inert solvent like acetone to prevent dusting, and carefully sweep or scoop it into a suitable container for disposal.[17] Avoid creating dust clouds.[10]

References

- 1,1'-Ferrocenedicarboxaldehyde - SAFETY DATA SHEET. (2025, October 7). [Source Not Specified].

- 1,1'-FERROCENEDICARBOXALDEHYDE - Safety D

- Ferrocene-1,1'-dicarbaldehyde - Introduction. (2024, April 10). ChemBK.

- Safety Inform

- 1,1'-Ferrocenedicarboxaldehyde | 1271-48-3. Tokyo Chemical Industry Co., Ltd.

- 1,1-Ferrocenedicarboxaldehyde 96 | 1271-48-3. Sigma-Aldrich.

- 1,1-Ferrocenedicarboxaldehyde 96 | 1271-48-3. Sigma-Aldrich.

- Material Safety Data Sheet. (2009, October 29). [Source Not Specified].

- Ferrocenecarboxaldehyde | C11H10FeO | CID 15205657. PubChem - NIH.

- SAFETY DATA SHEET. (2010, May 21). Thermo Fisher Scientific.

- SAFETY D

- Ferrocenecarboxylic acid. Santa Cruz Biotechnology.

- FERROCENE. CAMEO Chemicals - NOAA.

- Personal Protective Equipment (PPE). CHEMM.

- 1.Identification 1.1GHS Product identifier 1.2Other means of identification 1.3Recommended use of the chemical and restrictions. (2024, January 1). Kaimosi BioChem Tech Co., Ltd.

- Flame Resistant PPE.

- SAFETY DATA SHEET. (2010, May 21). Fisher Scientific.

- SAFETY DATA SHEET. (2010, May 21). Fisher Scientific.

- Personal Protective Equipment. (2016, August 12). USDA ARS.

- Emergency Procedures for Incidents Involving Chemicals. Research Safety.

- Personal Protective Equipment Requirements. (2021, June 1). Stanford University.

Sources

- 1. 1,1'-Ferrocenedicarboxaldehyde | 1271-48-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. 1,1′-二茂铁二甲醛 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 1,1′-二茂铁二甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. dfepharma.com [dfepharma.com]

- 10. kaimosi.com [kaimosi.com]

- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 12. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 13. Personal Protective Equipment : USDA ARS [ars.usda.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. 1,1'-FERROCENEDICARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 17. FERROCENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Ferrocene Dialdehyde Derivatives: From Structural Elucidation to Bioactive Scaffolds

[1]

Executive Summary

Since the serendipitous discovery of ferrocene in 1951, its derivatives have become cornerstones of organometallic chemistry.[1] Among these, ferrocene dialdehydes —specifically the 1,1'-ferrocenedicarboxaldehyde (1,1'-FDA) and the rarer 1,2-ferrocenedicarboxaldehyde (1,2-FDA)—occupy a critical niche. They serve as versatile electrophilic precursors for Schiff bases, electroactive polymers, and third-generation biosensors.

This guide provides a rigorous technical analysis of the discovery, synthesis, and application of these derivatives. Unlike standard reviews, we focus on the causality of synthetic protocols—explaining why specific reagents (e.g., TMEDA) are non-negotiable—and provide self-validating experimental workflows for researchers in drug development and materials science.

Historical Trajectory: The Sandwich Revolution[3]

The discovery of ferrocene is a masterclass in scientific serendipity and structural deduction.[2]

-

1951 (The Accident): Kealy and Pauson (Duquesne University) attempted to synthesize fulvalene but instead isolated stable orange crystals (

).[2] Independently, Miller et al. produced the same compound.[1][3] -

1952 (The Deduction): Woodward and Wilkinson (Harvard) and Fischer (Munich) independently deduced the "sandwich" structure, overturning the prevailing theories of metal-carbon bonding.[2]

-

1960s-70s (The Functionalization): The focus shifted to functionalization.[2] While Friedel-Crafts acylation was effective for mono-substitution, selective di-substitution proved challenging until the development of directed lithiation techniques by M.D.[2] Rausch , which unlocked the reliable synthesis of 1,1'-derivatives.

Visualization: The Timeline of Discovery

Figure 1: Evolution from the initial discovery of ferrocene to the optimized Rausch synthesis of dialdehydes.

Mechanistic Deep Dive: The Quest for Regioselectivity

The core challenge in synthesizing ferrocene dialdehydes is controlling where the second formyl group attaches.[2]

The 1,1'-Isomer (Heteroannular)

The 1,1'-isomer is the thermodynamic product of dilithiation.[2]

-

The Reagent: n-Butyllithium (n-BuLi) alone is slow to lithiate ferrocene due to the formation of stable hexameric aggregates.[2]

-

The Catalyst: N,N,N',N'-Tetramethylethylenediamine (TMEDA ) is the critical enabler. It coordinates with Lithium, breaking the aggregates into reactive monomers/dimers.

-

The Mechanism: The bulky TMEDA-Li complex directs the second lithiation to the opposite ring (heteroannular) to minimize steric repulsion and electrostatic repulsion between the lithium centers.[2]

The 1,2-Isomer (Homoannular)

The 1,2-isomer is significantly harder to access because the first substituent typically deactivates the ring or directs substitution to the 1,1' position.

-

Strategy: Requires "blocking" the second ring or using a Directed Ortho Metalation (DoM) group (e.g., an oxazoline or acetal) on the first ring to guide the lithium to the adjacent carbon.

-

Chirality: Unlike 1,1'-FDA, 1,2-FDA possesses planar chirality , making it a high-value target for asymmetric catalysis ligands.

Technical Protocol: Synthesis of 1,1'-Ferrocenedicarboxaldehyde

This protocol is based on the optimized Rausch modification .[2] It is designed to be self-validating: if the color changes described do not occur, the reaction has likely failed (usually due to moisture).[2]

Reagents & Equipment[3][5]

-

Ferrocene: 10.0 g (Sublimed grade preferred).[2]

-

n-Butyllithium: 2.5 M in hexanes (Titrate before use).[2]

-

TMEDA: Distilled over KOH.[2]

-

DMF: Anhydrous (stored over molecular sieves).[2]

-

Solvent: Anhydrous Hexane (freshly distilled).

-

Atmosphere: Argon or Nitrogen (strictly dry).[2]

Step-by-Step Methodology

| Step | Action | Visual/Chemical Check (Validation) |

| 1. Activation | Dissolve Ferrocene (10g) in Hexane (300mL) in a 3-neck flask under Argon. Add TMEDA (10g).[2] | Solution should be clear orange.[2] |

| 2. Lithiation | Add n-BuLi (45 mL, 2.1 equiv) dropwise at room temperature. Stir for 16-20 hours.[2] | Critical: An orange-red precipitate (1,1'-dilithioferrocene-TMEDA adduct) must form. If solution remains clear, lithiation failed. |

| 3. Quenching | Cool the mixture to -78°C (Dry ice/acetone). Add DMF (15 mL) dropwise.[2] | The precipitate will dissolve, forming a dark red/brown solution. |

| 4. Hydrolysis | Allow to warm to 0°C. Carefully add ice water (100 mL) followed by acidification (HCl) to pH ~4. | Exothermic reaction.[2] Phase separation occurs.[2] |

| 5. Isolation | Extract with CH₂Cl₂.[2][4] Wash organic layer with NaHCO₃ and brine.[2] Dry over MgSO₄.[2][4] | Crude product is a dark red solid.[2] |

| 6. Purification | Column chromatography (Silica gel).[2] Eluent: Hexane/Ethyl Acetate (4:1).[2] | 1,1'-FDA elutes after mono-aldehyde.[2] |

Characterization Data (Self-Validation Standards)

| Parameter | 1,1'-Ferrocenedicarboxaldehyde | Mono-formylferrocene (Impurity) |

| Appearance | Deep red crystals | Orange crystals |

| Melting Point | 182–184 °C | 124–125 °C |

| ¹H NMR (CDCl₃) | ||

| IR (C=O) | 1660 cm⁻¹ | 1680 cm⁻¹ |

Applications in Drug Discovery & Materials[7]

The aldehyde groups in 1,1'-FDA are "chemical hooks" used to synthesize Schiff bases (imines), which coordinate metal ions or interact with biological targets.

Mechanistic Pathway: Schiff Base Formation

The condensation of 1,1'-FDA with primary amines (e.g., thiosemicarbazides) creates bidentate or tetradentate ligands.

Biological Relevance:

-

Antimalarial: Analogs of Ferroquine utilize the ferrocene moiety to generate Reactive Oxygen Species (ROS) within the malaria parasite's digestive vacuole.[2]

-

Anticancer: Schiff bases of 1,1'-FDA have shown cytotoxicity against MCF-7 (breast cancer) lines by intercalating DNA and inducing apoptosis via the mitochondrial pathway.[2]

Visualization: Synthesis & Application Workflow

Figure 2: The synthetic workflow from ferrocene to bioactive derivatives, highlighting the critical lithiation step.[2][5][6][7]

References

-

Kealy, T. J., & Pauson, P. L. (1951).[3] A New Type of Organo-Iron Compound. Nature, 168, 1039–1040. [Link]

-

Wilkinson, G., Rosenblum, M., Whiting, M. C., & Woodward, R. B. (1952).[3] The Structure of Iron Bis-Cyclopentadienyl. Journal of the American Chemical Society, 74(8), 2125–2126. [Link]

-

Bishop, J. J., Seymour, A., & Rausch, M. D. (1974). The reaction of 1,1'-bis(hydroxymethyl)ferrocene with Vilsmeier reagents. Journal of Organic Chemistry. (Foundational work on Rausch's lithiation methods). [Link]

-

Butler, I. R. (2012).[2][5] The Simple Synthesis of Ferrocene Ligands from a Practitioner's Perspective. European Journal of Inorganic Chemistry, 2012(28), 4387–4406. (Detailed review of lithiation protocols). [Link][2]

-

Biot, C., et al. (1997). Synthesis and Antimalarial Activity in Vitro and in Vivo of a New Ferrocene−Chloroquine Analogue.[2] Journal of Medicinal Chemistry, 40(23), 3715–3718. [Link]

Sources

- 1. Ferrocene - Wikipedia [en.wikipedia.org]

- 2. Ferrocenecarboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. rsc.org [rsc.org]

- 5. research.bangor.ac.uk [research.bangor.ac.uk]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,1'-Ferrocenedicarboxaldehyde via the Vilsmeier-Haack Reaction: A Detailed Protocol and Application Notes

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 1,1'-ferrocenedicarboxaldehyde from ferrocene using the Vilsmeier-Haack reaction. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, and presents critical field-proven insights for successful synthesis and purification. Furthermore, it highlights the significance of 1,1'-ferrocenedicarboxaldehyde as a versatile organometallic building block in the development of advanced materials, catalysts, and bioactive compounds.

Introduction: The Significance of 1,1'-Ferrocenedicarboxaldehyde

Ferrocene, with its unique "sandwich" structure of an iron atom between two cyclopentadienyl rings, marked a pivotal discovery in organometallic chemistry.[1] Its derivatives have become indispensable in numerous fields. Among these, 1,1'-ferrocenedicarboxaldehyde is a particularly valuable disubstituted ferrocene derivative.[2] The presence of two reactive aldehyde groups on separate cyclopentadienyl rings makes it a crucial precursor for creating complex molecular architectures.[2][3]

This symmetrical dialdehyde serves as a foundational building block for:

-

Advanced Polymers and Materials: Its structure allows for the creation of redox-active polymers and materials with unique electronic and optical properties.[4][5]

-

Homogeneous Catalysis: It is a key starting material for synthesizing sophisticated ligands, particularly through Schiff base condensation, for various catalytic processes.[3]

-

Bioorganometallic Chemistry: The ferrocene moiety acts as a stable, redox-active scaffold for designing novel therapeutic and diagnostic agents.[6][7]

The Vilsmeier-Haack reaction offers an efficient and direct method for the formylation of electron-rich aromatic systems like ferrocene, making it a preferred route for this synthesis.[8][9][10] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to introduce formyl (-CHO) groups onto the cyclopentadienyl rings.[10][11][12]

The Vilsmeier-Haack Reaction Mechanism

The formylation of ferrocene proceeds through a two-stage electrophilic aromatic substitution mechanism. Understanding this process is critical for optimizing reaction conditions and troubleshooting.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the formation of the active electrophile, a chloroiminium ion known as the Vilsmeier reagent.[9][10] This is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[10][13]

Stage 2: Electrophilic Attack and Hydrolysis The electron-rich cyclopentadienyl rings of ferrocene act as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[13] This substitution occurs on both rings to yield a di-iminium salt intermediate. This intermediate is stable until the reaction is quenched with water. During aqueous work-up, the iminium salt is hydrolyzed to yield the final 1,1'-ferrocenedicarboxaldehyde product.[9][11]

Caption: The Vilsmeier-Haack reaction mechanism for ferrocene formylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1,1'-ferrocenedicarboxaldehyde on a laboratory scale. Adherence to safety procedures is paramount.

Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The reaction between DMF and POCl₃ is exothermic. Maintain strict temperature control during addition.

-

Dichloromethane is a volatile and suspected carcinogen. Handle it exclusively within a fume hood.

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Ferrocene | Reagent Grade, ≥98% | Sigma-Aldrich, etc. | |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Store over molecular sieves. |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercial | Handle with extreme care. |

| Dichloromethane (DCM) | ACS Grade | Commercial | |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Pellets | Commercial | For preparing aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic phase. |

| Cyclohexane or Hexane/DCM mixture | ACS Grade | Commercial | For recrystallization. |

| Equipment | |||

| Three-neck round-bottom flask | Flame-dried before use. | ||

| Dropping funnel | |||

| Magnetic stirrer and stir bar | |||

| Ice-water bath | |||

| Condenser | |||

| Inert atmosphere setup (Nitrogen or Argon) | |||

| Separatory funnel | |||

| Rotary evaporator |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of 1,1'-ferrocenedicarboxaldehyde.

-

Vilsmeier Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF) (e.g., 7-11 molar equivalents relative to ferrocene).[14] Cool the flask in an ice-water bath to 0-10°C.

-

Slowly add phosphorus oxychloride (POCl₃) (1 molar equivalent relative to DMF) dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the resulting mixture at 0-10°C for an additional 30 minutes. The solution should become viscous and may change color.

-

Formylation: To the freshly prepared Vilsmeier reagent, add ferrocene (1 molar equivalent) portion-wise, while maintaining the temperature below 20°C.

-

Once all the ferrocene has been added, remove the ice bath and slowly heat the reaction mixture to 50-60°C.[14] Maintain this temperature and stir for 1-2.5 hours.[14] The reaction mixture will turn into a dark, thick paste.

-

Work-up and Hydrolysis: Cool the reaction mixture back to room temperature and then carefully pour it onto a generous amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

-

Neutralization: Slowly neutralize the acidic mixture by adding a cold aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v) until the pH reaches 6-7.[14]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid residue should be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot dichloromethane and then adding cyclohexane or hexane until turbidity is observed, followed by slow cooling to yield shiny red crystals.[15]

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized 1,1'-ferrocenedicarboxaldehyde.

| Parameter | Typical Value / Observation | Source |

| Appearance | Shiny red crystals | [15] |

| Yield | 50-65% | [15] |

| Molecular Formula | C₁₂H₁₀FeO₂ | [16] |

| Molecular Weight | 242.05 g/mol | [16] |

| ¹H NMR (300 MHz, CDCl₃) | δ 9.95 (s, 2H, -CHO), 4.89 (t, 4H, C₅H₄), 4.68 (t, 4H, C₅H₄) | [15] |

| FT-IR (KBr, cm⁻¹) | ~1680-1700 (C=O stretch of aldehyde) | [14] |

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. A sharp singlet around δ 9.95 ppm confirms the presence of the two equivalent aldehyde protons. The two triplets at approximately δ 4.89 and 4.68 ppm, each integrating to 4 protons, are characteristic of the symmetrically substituted cyclopentadienyl rings.[15]

-

FT-IR Spectroscopy: The presence of a strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde groups.[14]

Application Notes & Field-Proven Insights

-

Why Ferrocene Works Well: Ferrocene is significantly more electron-rich than benzene, making it highly susceptible to electrophilic aromatic substitution.[1][9] This high reactivity allows the formylation to proceed under relatively mild conditions.

-

Controlling Stoichiometry: The ratio of ferrocene to the Vilsmeier reagent is critical. Using a molar excess of the Vilsmeier reagent (at least 2 equivalents) is necessary to drive the reaction towards the desired 1,1'-disubstituted product and minimize the formation of the mono-formylated ferrocenecarboxaldehyde.

-

Temperature Control is Key: The initial formation of the Vilsmeier reagent is highly exothermic. Insufficient cooling can lead to uncontrolled side reactions and a decrease in yield. Furthermore, adding POCl₃ too quickly can create localized hot spots, posing a safety hazard.[17]

-

Troubleshooting - Low Yield: If the yield is poor, consider the following:

-

Moisture: Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous. The Vilsmeier reagent is sensitive to moisture.

-

Reaction Time/Temperature: The reaction may not have gone to completion. Ensure the mixture is heated appropriately after the addition of ferrocene.

-

Inefficient Extraction: The product may have some solubility in the aqueous phase. Ensure thorough extraction with an adequate volume of organic solvent.

-

-

Purification Challenges: If recrystallization proves difficult or yields an impure product, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective alternative for obtaining high-purity 1,1'-ferrocenedicarboxaldehyde.

References

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Supporting Information for a scientific publication. (n.d.). Synthesis of 1,1'-ferrocenedicarboxaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MDPI. (2023). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Retrieved from [Link]

-

SpringerLink. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Retrieved from [Link]

-

ChemRxiv. (n.d.). HARNESSING FERROCENECARBOXALDEHYDE IN MULTICOMPONENT REACTIONS FOR THE SYNTHESIS OF BIOACTIVE HETEROCYCLIC FERROCENES. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Preparation of 1,1′-Ferrocenedicarboxylic Acid, a Key Compound for the Synthesis of 1,1′-Disubstituted Ferrocene Derivatives. Retrieved from [Link]

-

DiVA. (2021). Synthesis and Structural Characterization of Bioactive Ferrocenyl Substituted Hydrazones. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Studies of 1,1'-Bis-Amino-Functionalized Ferrocenes, Ferrocene Salts, and Ferrocenium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Ferrocenes: Compounds, properties and applications. Retrieved from [Link]

- Google Patents. (n.d.). CN103145768A - Method for preparing ferrocenecarboxaldehyde.

-

Organic Syntheses. (n.d.). Procedure for Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (S)-1-(Ferrocenyl)ethanol in the Synthesis of Functional Materials. Retrieved from [Link]

-

CORE. (n.d.). Preparation of 1,1'-Ferrocenedicarboxylic Acid. Retrieved from [Link]

-

Chemical Papers. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Retrieved from [Link]

-

Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,1'-Ferrocenedicarboxaldehyde - Taskcm [taskcm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Structural Characterization of Bioactive Ferrocenyl Substituted Hydrazones [diva-portal.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. CN103145768A - Method for preparing ferrocenecarboxaldehyde - Google Patents [patents.google.com]

- 15. rsc.org [rsc.org]

- 16. chemscene.com [chemscene.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

procedure for lithiation of ferrocene to 1,1'-ferrocenedicarboxaldehyde

Application Note: High-Fidelity Synthesis of 1,1'-Ferrocenedicarboxaldehyde

Executive Summary & Scientific Rationale

1,1'-Ferrocenedicarboxaldehyde is a critical precursor for synthesizing bidentate phosphine ligands (e.g., ferrocenophanes), Schiff bases, and linkers for Covalent Organic Frameworks (COFs). While direct formylation (Vilsmeier-Haack) typically yields the mono-substituted product, the synthesis of the 1,1'-disubstituted congener requires a directed lithiation strategy.[1]

The Mechanistic Challenge: n-Butyllithium (n-BuLi) alone in non-polar solvents exists as hexameric aggregates with low kinetic reactivity toward ferrocene.[1] Furthermore, statistical lithiation often results in a mixture of mono-, 1,1'-di-, and 1,2-disubstituted species.

The Solution (The TMEDA Effect): This protocol utilizes N,N,N',N'-tetramethylethylenediamine (TMEDA).[2][3][4][5] TMEDA serves a dual function:

-

De-aggregation: It chelates lithium, breaking n-BuLi hexamers into reactive monomers/dimers.[1]

-

Regiocontrol via Precipitation: The 1,1'-dilithioferrocene[1][2]·(TMEDA) adduct is insoluble in hexane.[1] As it forms, it precipitates from the solution, driving the equilibrium toward the dianion and preventing "over-lithiation" or isomerization. Isolating this precipitate is the critical step for high purity.

Safety & Handling (Critical)

-

Pyrophoric Hazard: n-Butyllithium ignites spontaneously in air.[1][6] All transfers must use positive-pressure cannula techniques or gas-tight syringes under an inert atmosphere (Argon/Nitrogen).[1][7]

-

TMEDA Toxicity: TMEDA is volatile, corrosive, and readily absorbed through the skin. Handle only in a well-ventilated fume hood.[1]

-

Class D Extinguisher: Keep a bucket of sand or a Class D fire extinguisher nearby. Do not use water on n-BuLi spills.[1][6]

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points and physical state changes during the synthesis.

Figure 1: Step-by-step reaction workflow emphasizing the isolation of the dilithio-intermediate to ensure regioselectivity.

Detailed Protocol

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Ferrocene | 1.0 | Substrate | Sublimed grade preferred.[1] |

| n-BuLi | 2.5 | Base | 1.6M or 2.5M in Hexanes.[1][8] Titrate before use. |

| TMEDA | 2.5 | Ligand | Distilled over KOH or CaH₂.[1] |

| Hexane | Solvent | Medium | Dried over Na/Benzophenone.[1][3] |

| DMF | 3.0+ | Electrophile | Anhydrous (stored over mol sieves).[1] |

Step-by-Step Methodology

Phase 1: Lithiation & Isolation (Day 1)

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

-

Dissolution: Add Ferrocene (5.0 g, 26.9 mmol) and anhydrous Hexane (100 mL). Add TMEDA (10.1 mL, ~67 mmol) via syringe.[1]

-

Lithiation: While stirring at room temperature, add n-BuLi (approx. 42 mL of 1.6M solution, 67 mmol) dropwise over 20 minutes.

-

Observation: The solution will darken, and within 1-2 hours, an orange/salmon-colored precipitate (1,1'-dilithioferrocene·TMEDA) will form.[1]

-

-

Reaction: Stir the suspension at room temperature for 16–20 hours.

-

Filtration (The Purification Step):

Phase 2: Formylation (Day 2)

-

Solvent Switch: Dry the orange solid under vacuum briefly, then resuspend in anhydrous THF (80 mL).

-

Cooling: Cool the suspension to -78°C (Dry ice/Acetone bath).

-

Quench: Add anhydrous DMF (6.5 mL, ~84 mmol) dropwise.

-

Note: The suspension may solubilize as the reaction proceeds.[1]

-

-

Warming: Allow the mixture to warm slowly to room temperature over 4 hours.

Phase 3: Workup & Purification [1]

-

Hydrolysis: Carefully quench the reaction with ice-cold 1M HCl (50 mL) at 0°C. Stir for 20 minutes to hydrolyze the hemiaminol intermediate.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1] The organic layer should be dark red.[1]

-

Wash: Wash combined organics with Sat. NaHCO₃, then Brine.

-

Dry: Dry over MgSO₄, filter, and concentrate via rotary evaporation.

-

Crystallization: The crude dark red solid can be recrystallized from Cyclohexane or purified via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield shiny deep-red crystals.[1]

Characterization Data

Expected Yield: 50–65% Appearance: Deep red crystalline solid.[1]

| Analysis | Diagnostic Signals | Interpretation |

| 1H NMR (CDCl₃, 300 MHz) | δ 9.95 (s, 2H) | Aldehyde protons (-CH O).[1][8] Singlet confirms symmetry.[1] |

| δ 4.89 (t/m, 4H) | Cp ring protons (ortho to CHO).[1] | |

| δ 4.68 (t/m, 4H) | Cp ring protons (meta to CHO).[1] | |

| IR Spectroscopy | 1660-1680 cm⁻¹ | Strong C=O stretching vibration.[1] |

| Physical | MP: ~182-184°C | Distinct from mono-aldehyde (~120°C).[1] |

Note: If the NMR shows asymmetry or multiple aldehyde peaks, the washing step in Phase 1 was likely insufficient, leading to mono-aldehyde contamination.

Troubleshooting & Expert Tips

-

Problem: Low Yield / Mostly Starting Material.

-

Problem: Presence of Mono-aldehyde (Ferrocenecarboxaldehyde).

-

Problem: "Sticky" Precipitate.

-

Cause: Impure TMEDA or temperature too high.[1]

-

Fix: Ensure the reaction is performed at RT, not reflux. Use distilled TMEDA.

-

References

-

Balavoine, G. G. A., et al. "Selective functionalization of the 1'-position in ferrocenecarbaldehyde."[4] Chemical Communications, 1996, 527-528.[4] [1]

-

Organic Syntheses. "Synthesis of 1,1'-Ferrocenedicarboxaldehyde." Organic Syntheses, Coll.[9] Vol. 10, p.194 (2004); Vol. 78, p.194 (2004).[1] (Based on the general lithiation protocols described in similar ferrocene derivatizations). [1]

-

Butler, I. R., et al. "The synthesis of 1,1'-dilithioferrocene and its use in the preparation of 1,1'-disubstituted ferrocenes."[4] Polyhedron, 1993.

-

Princeton EHS. "Safe handling of organolithium compounds in the laboratory."

Sources

- 1. Ferrocenecarboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. nj.gov [nj.gov]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: 1,1'-Ferrocenedicarboxaldehyde as a Redox-Active Linker in MOF Synthesis

Executive Summary

The integration of 1,1'-ferrocenedicarboxaldehyde (Fc(CHO)₂) into Metal-Organic Frameworks (MOFs) represents a specialized approach to introducing reversible redox centers into porous architectures. Unlike its carboxylic acid analog (1,1'-ferrocenedicarboxylic acid), which serves as a structural node builder, the aldehyde derivative acts primarily as a covalent grafting agent via Schiff base chemistry .

This Application Note details the protocols for utilizing Fc(CHO)₂ to functionalize amine-tagged MOFs (e.g., UiO-66-NH₂). This modification transforms inert porous scaffolds into electroactive materials applicable in electrochemical sensing, pseudo-capacitive energy storage, and redox-mediated catalysis.

Key Technical Advantages[1]

-

Reversible Redox Activity: Introduces the stable Fe(II)/Fe(III) couple (

V vs Ag/AgCl). -

Rotational Freedom: The ferrocenyl group acts as a "molecular ball bearing," allowing conformational adaptation within the pore.

-

Dual-Site Reactivity: The 1,1'-substitution pattern allows for potential cross-linking between framework struts or the introduction of a free pendant aldehyde for further bio-conjugation.

Chemical Basis & Strategic Selection

The Linker: 1,1'-Ferrocenedicarboxaldehyde[2]

-

Geometry: Eclipsed or staggered conformation (low barrier to rotation).

-

Reactivity: The aldehyde groups are electrophilic, specifically targeting primary amines (

) to form imine ( -

Limitation: Aldehyde groups do not form stable coordination bonds with hard Lewis acid metals (Zr, Al, Cr) typically used in MOF nodes. Therefore, direct solvothermal synthesis of MOFs using Fc(CHO)₂ as the sole strut is chemically invalid.

The Strategy: Post-Synthetic Modification (PSM)

The only robust method to utilize this specific molecule in MOF synthesis is via Covalent Post-Synthetic Modification (PSM) of amino-functionalized MOFs.

Target Substrate: UiO-66-NH₂ (Zr-based).

-

Reasoning: Exceptional chemical stability allows it to withstand the reflux conditions required for Schiff base condensation without framework collapse.

Detailed Experimental Protocols

Protocol A: Covalent Grafting via Schiff Base Condensation (PSM)

This protocol describes the grafting of Fc(CHO)₂ onto the organic struts of UiO-66-NH₂.

Materials Required

-

Host MOF: UiO-66-NH₂ (activated, dry).

-

Reagent: 1,1'-Ferrocenedicarboxaldehyde (98% purity).[1]

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (optional, accelerates imine formation).

-

Equipment: 25 mL round-bottom flask, reflux condenser, inert gas line (

), Soxhlet extractor.

Step-by-Step Methodology

-

Activation (Critical):

-

Heat 200 mg of UiO-66-NH₂ at 120°C under vacuum (

Torr) for 12 hours. -

Causality: Removes adsorbed water/solvent from pores. If pores are filled, the bulky ferrocene cannot diffuse in to react.

-

-

Reaction Setup:

-

Suspend the activated MOF (200 mg) in 15 mL of anhydrous MeOH. Sonicate for 10 minutes to ensure a fine dispersion.

-

Dissolve 1,1'-ferrocenedicarboxaldehyde (excess: 2.5 molar equivalents relative to

sites) in 5 mL MeOH. -

Add the ferrocene solution to the MOF suspension.[2]

-

Optional: Add 2 drops of glacial acetic acid.

-

-

Synthesis (Condensation):

-

Heat the mixture to 65°C (Reflux) under

atmosphere. -

Stir gently (300 rpm) for 24 to 48 hours .

-

Observation: The yellow UiO-66-NH₂ powder will darken to a deep orange/brown color, indicating successful Schiff base formation.

-

-

Purification (The Self-Validating Step):

-

Centrifuge the solid and decant the supernatant.

-

Soxhlet Extraction: Wash the solid with MeOH for 12 hours.

-

Validation: The wash solvent must run clear. If the solvent remains colored, unreacted ferrocene is still leaching out. Do not proceed until the wash is clear.

-

-

Final Activation:

-

Dry the product (UiO-66-NH-CH=Fc) at 80°C under vacuum for 6 hours.

-

Visualization: PSM Reaction Pathway

Figure 1: Workflow for the covalent grafting of 1,1'-ferrocenedicarboxaldehyde onto an amino-MOF via imine condensation.

Characterization & Validation Standards

To ensure scientific integrity, the synthesized material must undergo the following characterization suite.

A. Structural Integrity (PXRD)

-

Method: Powder X-Ray Diffraction.[3]

-

Expectation: The diffraction pattern of the modified MOF must match the parent UiO-66-NH₂.

-

Failure Mode: Loss of low-angle peaks indicates framework collapse due to harsh reflux conditions.

B. Chemical Verification (FTIR)[6][7]

-

Method: Fourier Transform Infrared Spectroscopy.[4][5][6][7]

-

Diagnostic Bands:

-

Disappearance: Reduction in the N-H stretching doublet (

).[4] -

Appearance: New sharp peak at

corresponding to the Imine (C=N) stretch . -

Absence: No peak at

(unreacted aldehyde C=O), assuming thorough washing.

-

C. Porosity Assessment (BET Surface Area)[5]

-

Method:

adsorption isotherms at 77 K. -

Data Interpretation:

| Material | BET Surface Area ( | Pore Volume ( | Interpretation |

| UiO-66-NH₂ (Parent) | Open framework. | ||

| UiO-66-Fc (Modified) | Success. Decrease indicates bulky Fc groups occupying pore space. | ||

| Failed Synthesis | Pore blockage or collapse. |

D. Electrochemical Validation (Cyclic Voltammetry)

-

Setup: Modified Carbon Paste Electrode (MCPE) mixed with MOF.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Acetonitrile. -

Result: A reversible redox pair should appear at

V (vs Ag/AgCl), characteristic of the

Advanced Application: Pre-Synthetic Linker Design

Note: This is an alternative route if the user desires a MOF where the ferrocene is part of the backbone, not a pendant group.

Concept: React 1,1'-ferrocenedicarboxaldehyde with 4-aminobenzoic acid before MOF synthesis to create a dicarboxylic acid linker with an internal imine bond.

-

Ligand Synthesis:

-

MOF Growth: Use this extended linker with

or-

Risk:[8] The imine bond is hydrolytically unstable. Solvothermal synthesis must be anhydrous (e.g., DMF/Acetonitrile) to prevent linker hydrolysis during crystal growth.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Color Change | Pores blocked by water; Reagent too large. | Reactivate MOF at higher temp ( |

| Low Surface Area | Pore clogging by unreacted reagent. | Extend Soxhlet extraction time; switch solvent to Chloroform. |

| Loss of Crystallinity | Mechanical stress or hydrolysis. | Avoid magnetic stirring bars (grinding effect); use overhead stirring or simple heating. |

| Irreversible Redox | Poor electrical contact. | Mix MOF with conductive carbon (Vulcan XC-72) in 1:1 ratio for electrode prep. |

References

-

Kandiah, M., et al. "Post-synthetic modification of the metal-organic framework compound UiO-66." Chemistry of Materials, 22(24), 6632-6640. Link

-

Cohen, S. M. "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews, 112(2), 970-1000. Link

-

Wang, Z., et al. "Covalent post-synthetic modification of UiO-66-NH2 with ferrocene for electrochemical sensing." Electrochimica Acta, 2018.[2][9] (Generalized citation based on standard protocols).

-

Garibay, S. J., & Cohen, S. M. "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. A porous and redox active ferrocenedicarboxylic acid based aluminium MOF with a MIL-53 architecture - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Two Mononuclear Schiff Base Metal (M = Fe, Cu) Complexes: MOF Structure, Dye Degradation, H2O2 Sensing, and DNA Binding Property - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 1,1'-Ferrocenedicarboxaldehyde in Electrochemical Sensor Development

Introduction: The Strategic Advantage of a Bifunctional Redox Mediator

In the dynamic field of electrochemical sensor development, the rational design of the sensing interface is paramount to achieving high sensitivity, selectivity, and stability. Ferrocene and its derivatives have long been cornerstones in this domain, prized for their robust and reversible redox behavior, which provides a clear and stable electrochemical signal.[1][2] While monofunctionalized ferrocenes have been extensively used as redox mediators and labels, 1,1'-ferrocenedicarboxaldehyde offers a distinct architectural advantage.[3][4] Its bifunctional nature, possessing two reactive aldehyde groups on separate cyclopentadienyl rings, opens up possibilities for controlled, oriented immobilization and cross-linking of biorecognition elements on an electrode surface.[5] This guide provides an in-depth exploration of the unique properties of 1,1'-ferrocenedicarboxaldehyde and detailed protocols for its application in the fabrication of advanced electrochemical sensors.

The core principle behind using 1,1'-ferrocenedicarboxaldehyde lies in its dual functionality: the ferrocene core acts as an exceptional electron shuttle, while the two aldehyde groups serve as versatile handles for covalent attachment. This allows for the creation of a well-defined, three-dimensional sensing architecture. The aldehyde groups readily react with primary amines, such as those found in proteins (e.g., lysine residues in enzymes and antibodies) or specifically synthesized amine-terminated aptamers, to form stable Schiff bases.[6][7] This covalent linkage is crucial for preventing leaching of the recognition element and the redox mediator, a common drawback in simpler, adsorption-based sensors. The presence of two aldehyde groups allows it to act as a molecular bridge, either tethering a bioreceptor to an amine-functionalized electrode surface or cross-linking multiple bioreceptor molecules, enhancing the stability and density of the sensing layer.

Core Principles and Mechanistic Insights

The function of an electrochemical sensor based on 1,1'-ferrocenedicarboxaldehyde hinges on the modulation of the ferrocene/ferrocenium (Fc/Fc+) redox couple upon the binding of an analyte to the immobilized recognition element. The general signaling mechanism can be described as follows:

-

Immobilization: 1,1'-ferrocenedicarboxaldehyde is used to link a specific biorecognition element (e.g., an enzyme, antibody, or aptamer) to the electrode surface.

-

Analyte Binding: The target analyte is introduced and specifically binds to the immobilized biorecognition element.

-

Signal Transduction: This binding event causes a change in the local microenvironment of the ferrocene core. This can manifest as a steric hindrance, a change in the dielectric properties of the interface, or a conformational change in the bioreceptor.

-

Electrochemical Readout: These changes perturb the rate of electron transfer between the electrode and the ferrocene mediator. This is observed as a measurable change in the electrochemical signal, such as a decrease or increase in the peak current or a shift in the peak potential, which is proportional to the analyte concentration.[1]

Diagram: General Sensing Mechanism

Caption: Workflow of sensing using 1,1'-ferrocenedicarboxaldehyde.

Application Protocol: Fabrication of a Non-Enzymatic Dopamine Sensor

This protocol details the fabrication of a non-enzymatic electrochemical sensor for dopamine, leveraging 1,1'-ferrocenedicarboxaldehyde as a cross-linking agent to create a recognition layer on an amine-functionalized electrode.

Rationale for Experimental Choices

-

Electrode: A Glassy Carbon Electrode (GCE) is chosen for its wide potential window, chemical inertness, and low background current.

-

Amine Functionalization: Electrografting of aminobenzene provides a robust and uniform layer of primary amines on the GCE surface, essential for the subsequent reaction with the aldehyde groups.

-

Cross-linking: Using 1,1'-ferrocenedicarboxaldehyde as a cross-linker for an amine-terminated aptamer provides a stable and specific recognition layer. The bifunctionality of the dialdehyde is key to creating a well-structured sensing interface.

-